Cy2PCl functions as a ligand in numerous cross-coupling reactions, including:
Cy2PCl acts as a ligand, binding to the transition metal catalyst and facilitating the reaction by:
Chlorodicyclohexylphosphine possesses a tetrahedral structure around the central phosphorus atom (P). A chlorine atom (Cl) occupies one position, while the remaining three positions are bonded to two cyclohexyl (C6H11) groups and a hydrogen atom (H) []. This structure creates a sterically hindered environment around the phosphorus atom due to the bulky cyclohexyl groups, which plays a crucial role in its reactivity and the properties of the ligands derived from it [].
Chlorodicyclohexylphosphine serves as a versatile precursor for the synthesis of numerous phosphorus ligands. Here are some key reactions:
ClP(C6H11)2 + HOCH2CH2OH + Et3N → (C6H11)2P(O)CH2CH2P(O)(C6H11)2 + Et3N•HCl
2 ClP(C6H11)2 + Li2S → (C6H11)2P-S-P(C6H11)2 + 2 LiCl
These are just a few examples, and chlorodicyclohexylphosphine can be used to prepare various other phosphorus ligands by substituting the chlorine atom with different functional groups [, ].
Chlorodicyclohexylphosphine is a corrosive and irritant compound. It can cause skin and eye burns upon contact. Inhalation can irritate the respiratory tract. It is also suspected to be harmful if swallowed [].
Several methods exist for synthesizing chlorodicyclohexylphosphine:
Chlorodicyclohexylphosphine has several applications:
Chlorodicyclohexylphosphine shares similarities with other phosphines but has unique characteristics that set it apart. Here are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Dicyclohexylphosphine | Two cyclohexyl groups | Lacks halogen functionality |
Triphenylphosphine | Three phenyl groups | More sterically hindered; widely used |
Bis(diphenylphosphino)ethane | Two diphenyl groups | Offers different sterics and electronic properties |
Chlorodiphenylphosphine | Two phenyl groups and one chlorine | Similar halogen functionality but different sterics |
Chlorodicyclohexylphosphine's unique combination of cyclohexyl groups and halogen functionality allows it to participate effectively in specific catalytic processes, distinguishing it from other phosphines.
The development of chlorodicyclohexylphosphine can be traced to the broader evolution of organophosphorus chemistry, which has undergone remarkable advancement since the mid-20th century. The systematic exploration of organophosphorus compounds began with the recognition that phosphites, phosphonites, and phosphinites could serve as versatile intermediates in organic synthesis. Chlorodicyclohexylphosphine emerged as part of the third generation of phosphine ligands, following the pioneering work that established the foundation for transition metal-catalyzed cross-coupling reactions.
The significance of chlorodicyclohexylphosphine became particularly evident with the development of advanced catalytic systems by research groups led by Buchwald and others. These investigations demonstrated that biaryl phosphine ligands, particularly those containing dicyclohexylphosphine moieties, could dramatically enhance the efficiency of palladium-catalyzed carbon-nitrogen bond formation reactions. The compound's historical importance is further underscored by its role in the synthesis of BrettPhos, one of the most popular phosphines developed by the Buchwald group, where chlorodicyclohexylphosphine serves as a key synthetic intermediate in the telescoped process that achieves significant yields in large-scale production.
Research has shown that the development of chlorodicyclohexylphosphine-derived ligands marked a turning point in cross-coupling chemistry, enabling reactions that were previously challenging or impossible with traditional phosphine ligands. The compound's integration into modern synthetic methodology has facilitated the preparation of complex molecular architectures, particularly in pharmaceutical synthesis where precise control over reaction selectivity and efficiency is paramount.
The electronic structure of chlorodicyclohexylphosphine is characterized by a phosphorus atom in the +3 oxidation state, featuring a lone pair of electrons that provides the compound with its nucleophilic character. The molecular formula C₁₂H₂₂ClP encompasses a phosphorus center bonded to two cyclohexyl groups and one chlorine atom, creating a pyramidal geometry around the phosphorus atom. This arrangement results in a molecular weight of 232.73 grams per mole and contributes to the compound's distinctive physical properties.
The theoretical framework governing chlorodicyclohexylphosphine's reactivity is rooted in the concept of hard and soft acids and bases, where the phosphorus center acts as a soft Lewis base capable of forming stable coordination complexes with transition metals. The cyclohexyl substituents provide significant steric bulk, which influences both the compound's reactivity and the selectivity of reactions involving its metal complexes. This steric hindrance is particularly important in catalytic applications, where it can direct the approach of substrates and influence product selectivity.
Nuclear magnetic resonance spectroscopy provides crucial insights into the electronic environment of chlorodicyclohexylphosphine. The ³¹P NMR chemical shift typically appears in the range characteristic of tertiary phosphines, while ¹H NMR reveals the complex multipicity patterns associated with the cyclohexyl ring protons. The coupling patterns observed in these spectra reflect the electronic interactions between the phosphorus center and the surrounding substituents, providing valuable information about the compound's electronic structure.
Chlorodicyclohexylphosphine occupies a central position in modern synthetic organophosphorus chemistry, serving as a key reagent for the preparation of sophisticated ligand systems used in transition metal catalysis. The compound's versatility is demonstrated through its participation in multiple types of cross-coupling reactions, including Buchwald-Hartwig cross coupling, Heck reaction, Hiyama coupling, Negishi coupling, Sonogashira coupling, Stille coupling, and Suzuki-Miyaura coupling. This broad applicability has established chlorodicyclohexylphosphine as an indispensable tool in the synthetic chemist's arsenal.
The compound's significance in modern organophosphorus chemistry is further highlighted by its role in the synthesis of specialized ligands for asymmetric catalysis. Research has demonstrated that chlorodicyclohexylphosphine can be incorporated into various ligand frameworks, including ferrocene-based systems and other bidentate phosphine architectures. These applications showcase the compound's adaptability and its importance in developing new catalytic methodologies.
Contemporary synthetic applications of chlorodicyclohexylphosphine extend beyond traditional cross-coupling reactions to include the preparation of phosphine-substituted N-aryl pyrroles, di-tert-butyl((dicyclohexylphosphino)methyl)phosphine, and dicyclohexylcyclopentylphosphine. These diverse synthetic transformations underscore the compound's continued relevance in addressing modern synthetic challenges, particularly in the pharmaceutical and materials science sectors where precise molecular construction is essential.
Reaction Type | Application | Key Advantage |
---|---|---|
Buchwald-Hartwig Cross Coupling | Carbon-nitrogen bond formation | Enhanced selectivity for aryl chlorides |
Suzuki-Miyaura Coupling | Carbon-carbon bond formation | High efficiency with sterically hindered substrates |
Heck Reaction | Alkene arylation | Improved catalyst stability |
Sonogashira Coupling | Carbon-carbon triple bond formation | Reduced catalyst loading requirements |
The systematic nomenclature of chlorodicyclohexylphosphine follows the International Union of Pure and Applied Chemistry (IUPAC) conventions for organophosphorus compounds. The preferred IUPAC name for this compound is chlorodicyclohexylphosphane, reflecting the current nomenclature standards that designate phosphorus-containing compounds with the suffix "-phosphane". Alternative names include dicyclohexylphosphinous chloride and dicyclohexylchlorophosphane, which emphasize different aspects of the molecular structure.
The Chemical Abstracts Service (CAS) registry number for chlorodicyclohexylphosphine is 16523-54-9, providing a unique identifier for this compound in chemical databases and literature. The molecular descriptor systems employ various representations to encode the structural information, including the Simplified Molecular Input Line Entry System (SMILES) notation ClP(C1CCCCC1)C1CCCCC1 and the International Chemical Identifier (InChI) key AKJFBIZAEPTXIL-UHFFFAOYSA-N.
Classification of chlorodicyclohexylphosphine within organophosphorus chemistry places it in the category of organophosphorus(III) compounds, specifically as a tertiary phosphine derivative. This classification is based on the oxidation state of phosphorus and the nature of the substituents attached to the phosphorus center. The compound falls under the broader category of halophosphines, which are characterized by the presence of at least one halogen atom bonded directly to phosphorus.
The systematic classification also considers the steric and electronic properties imparted by the cyclohexyl substituents. These bulky alkyl groups classify chlorodicyclohexylphosphine as a sterically hindered phosphine, distinguishing it from less substituted phosphine derivatives. This classification has important implications for the compound's reactivity and its applications in catalytic systems where steric effects play a crucial role in determining reaction outcomes.
Classification System | Designation | Significance |
---|---|---|
IUPAC Nomenclature | Chlorodicyclohexylphosphane | Standard systematic name |
CAS Registry | 16523-54-9 | Unique chemical identifier |
Functional Group | Tertiary halophosphine | Defines reactivity pattern |
Steric Classification | Sterically hindered phosphine | Influences catalytic behavior |
Corrosive